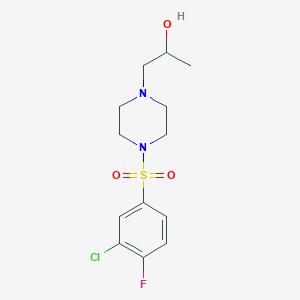

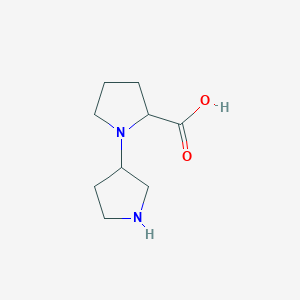

![molecular formula C17H18O3 B2604390 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid CAS No. 938154-61-1](/img/structure/B2604390.png)

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

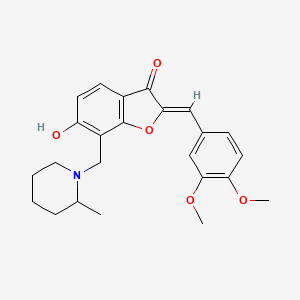

“2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid” is an organic compound with the CAS Number: 938154-61-1 . It has a molecular weight of 270.33 . The IUPAC name for this compound is (3-isopropylphenoxy)(phenyl)acetic acid . The physical form of this compound is oil .

Molecular Structure Analysis

The InChI code for “2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid” is 1S/C17H18O3/c1-12(2)14-9-6-10-15(11-14)20-16(17(18)19)13-7-4-3-5-8-13/h3-12,16H,1-2H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

As mentioned earlier, “2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid” is an oil that is stored at room temperature . It has a molecular weight of 270.33 .Wissenschaftliche Forschungsanwendungen

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, which are structurally related to 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid, have been extensively investigated for their anticancer properties. These compounds, including various cinnamoyl acids, esters, amides, and hydrazides, have shown potential as traditional and synthetic antitumor agents. Despite their rich medicinal history, these derivatives have been underutilized in cancer treatment. Recent attention has been directed towards their synthesis and biological evaluation, revealing significant antitumor efficacy and highlighting the need for further exploration in this area (De, Baltas, & Bedos-Belval, 2011).

Environmental Behavior of Phenoxy Acids

Research on the environmental behavior of phenoxy acids, including their sorption to soil and organic matter, provides insight into the fate of related compounds like 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid. These studies indicate that organic matter and iron oxides are significant sorbents for phenoxy herbicides, with implications for their environmental mobility and degradation. Understanding the interactions of these compounds with environmental matrices is crucial for assessing their environmental impact and for developing remediation strategies (Werner, Garratt, & Pigott, 2012).

Role in Lactic Acid Production and Derivatives

Lactic acid, a key hydroxycarboxylic acid produced by the fermentation of biomass, has numerous applications beyond its role in the synthesis of biodegradable polymers. Lactic acid serves as a precursor for various chemicals such as pyruvic acid, acrylic acid, and lactate ester, which can be produced via chemical and biotechnological routes. This highlights the versatility of hydroxycarboxylic acids like 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid in green chemistry and their potential for generating valuable derivatives for various industrial applications (Gao, Ma, & Xu, 2011).

Advanced Oxidation Processes for Water Treatment

The application of advanced oxidation processes (AOPs) for the degradation of organic contaminants in water, including compounds related to 2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid, has been extensively reviewed. AOPs are effective in breaking down various organic compounds, leading to the generation of different by-products. Understanding the mechanisms, kinetics, and outcomes of AOPs applied to specific contaminants is crucial for improving water treatment technologies and for ensuring the removal of harmful substances from water sources (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it poses certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

2-phenyl-2-(3-propan-2-ylphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12(2)14-9-6-10-15(11-14)20-16(17(18)19)13-7-4-3-5-8-13/h3-12,16H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKNOALUUJJXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2-[3-(propan-2-yl)phenoxy]acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604311.png)

![N-(Thiophen-2-ylmethyl)-4-[6-(trifluoromethyl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B2604314.png)

![ethyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2604315.png)

![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604316.png)